molecular formula C5H9ClN4O2S B3041712 2-Methylsulfonyl-5-hydrazinopyrimidine hydrochloride CAS No. 343629-62-9

2-Methylsulfonyl-5-hydrazinopyrimidine hydrochloride

Cat. No. B3041712
CAS RN: 343629-62-9
M. Wt: 224.67 g/mol
InChI Key: MLEFNIRWWNRPSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylsulfonyl-5-hydrazinopyrimidine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound has been studied for its mechanism of action and biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments.

Mechanism Of Action

The mechanism of action of 2-Methylsulfonyl-5-hydrazinopyrimidine hydrochloride involves the inhibition of protein kinase C, which is a key signaling molecule involved in various cellular processes. This inhibition leads to the suppression of tumor growth and the treatment of cancer. Additionally, 2-Methylsulfonyl-5-hydrazinopyrimidine hydrochloride has been found to inhibit the activity of other enzymes involved in inflammation and autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methylsulfonyl-5-hydrazinopyrimidine hydrochloride include the suppression of tumor growth, the treatment of cancer, and the inhibition of inflammation and autoimmune diseases. Additionally, this compound has been found to have antioxidant properties, which can protect cells from oxidative stress.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Methylsulfonyl-5-hydrazinopyrimidine hydrochloride in laboratory experiments include its potential applications in drug development and its ability to inhibit the activity of certain enzymes. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 2-Methylsulfonyl-5-hydrazinopyrimidine hydrochloride. One direction is the development of new drugs based on this compound for the treatment of cancer and other diseases. Another direction is the investigation of the potential side effects and toxicity of this compound. Additionally, further research is needed to fully understand the mechanism of action of 2-Methylsulfonyl-5-hydrazinopyrimidine hydrochloride and its potential applications in other areas of medicine.

Scientific Research Applications

2-Methylsulfonyl-5-hydrazinopyrimidine hydrochloride has been extensively studied for its potential applications in drug development. It has been found to inhibit the activity of certain enzymes, such as protein kinase C, which are involved in various cellular processes. This inhibition can lead to the suppression of tumor growth and the treatment of cancer. Additionally, 2-Methylsulfonyl-5-hydrazinopyrimidine hydrochloride has been studied for its potential use in the treatment of inflammation and autoimmune diseases.

properties

IUPAC Name

(2-methylsulfonylpyrimidin-5-yl)hydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2S.ClH/c1-12(10,11)5-7-2-4(9-6)3-8-5;/h2-3,9H,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLEFNIRWWNRPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=C(C=N1)NN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylsulfonyl-5-hydrazinopyrimidine hydrochloride

CAS RN

343629-62-9
Record name Pyrimidine, 5-hydrazinyl-2-(methylsulfonyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=343629-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

2-Methylsulfonyl-5-hydrazinopyrimidine (2.0 g, 0.011 mol, J. Vavrina et al., Collection Czechoslov. Chem. Commun., 37, 1721 (1972)) was treated with 10% methanolic HCl, and volatiles were removed by evaporation. The precipitate was collected by filtration to give 1.8 g (78%) of the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
78%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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